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Application Notes and Protocols: Laboratory Scale Synthesis of 1-(2-chlorophenyl)-2-propyn-1-ol
Application Notes and Protocols: Laboratory Scale Synthesis of 1-(2-chlorophenyl)-2-propyn-1-ol
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 1-(2-chlorophenyl)-2-propyn-1-ol, a valuable propargyl alcohol intermediate in organic synthesis. The protocol details the ethynylation of 2-chlorobenzaldehyde via a Grignard reaction with ethynylmagnesium bromide. This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It emphasizes not only the procedural steps but also the underlying chemical principles, safety protocols, and product characterization, ensuring a reproducible and safe experimental outcome.
Introduction and Scientific Background
Propargyl alcohols are a class of organic compounds characterized by a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond.[1] This structural motif makes them highly versatile building blocks in synthetic chemistry, serving as precursors for a wide range of molecular architectures. 1-(2-chlorophenyl)-2-propyn-1-ol, the target of this protocol, incorporates a sterically hindered and electronically modified phenyl ring, making it a key intermediate for novel pharmaceuticals and specialized organic materials.
The core of this synthesis is the ethynylation reaction , a specific type of alkynylation where an acetylide anion is added to a carbonyl group.[2] This nucleophilic addition transforms the planar carbonyl carbon of an aldehyde or ketone into a tetrahedral chiral center, forming the propargyl alcohol.[2] The method detailed herein utilizes a Grignard reagent, ethynylmagnesium bromide, as the acetylide source. This approach is favored for its high reactivity, reliability, and relatively straightforward execution under standard laboratory conditions.
Reaction Mechanism and Rationale
The synthesis proceeds via the nucleophilic addition of the acetylide carbanion to the electrophilic carbonyl carbon of 2-chlorobenzaldehyde.
Caption: Reaction mechanism for the synthesis of 1-(2-chlorophenyl)-2-propyn-1-ol.
Causality of Experimental Choices:
-
Inert Atmosphere: The Grignard reagent (ethynylmagnesium bromide) is highly reactive towards atmospheric oxygen and moisture. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) is crucial to prevent the degradation of the reagent and ensure a high yield.
-
Anhydrous Solvent (THF): Tetrahydrofuran (THF) is an ideal solvent for this reaction. Its ether functionality effectively solvates the magnesium ion of the Grignard reagent, maintaining its solubility and reactivity. The solvent must be anhydrous, as water will protonate and destroy the Grignard reagent.
-
Low-Temperature Control (0 °C): The addition of the Grignard reagent to the aldehyde is an exothermic process. Maintaining a low temperature (0 °C using an ice bath) is essential to control the reaction rate, prevent undesirable side reactions (such as the Cannizzaro reaction for aldehydes lacking an alpha-hydrogen), and ensure the stability of the intermediates.[3][4][5][6]
-
Aqueous Ammonium Chloride Quench: After the reaction is complete, a saturated aqueous solution of ammonium chloride (NH₄Cl) is used for the work-up. NH₄Cl is a weak acid, sufficient to protonate the intermediate magnesium alkoxide to form the final alcohol product without causing acid-catalyzed side reactions, such as dehydration, which could occur with stronger acids.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | M.W. ( g/mol ) | Required Purity | Supplier |
| 2-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | ≥98% | Sigma-Aldrich |
| Ethynylmagnesium bromide | C₂HMgBr | 129.24 | 0.5 M in THF | Sigma-Aldrich |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | ACS Reagent | Fisher Scientific |
| Diethyl ether (Et₂O) | C₄H₁₀O | 74.12 | ACS Grade | Fisher Scientific |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | ACS Reagent | Fisher Scientific |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous | VWR |
| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | VWR |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | HPLC Grade | Fisher Scientific |
| Hexanes | C₆H₁₄ | 86.18 | HPLC Grade | Fisher Scientific |
Equipment
-
Round-bottom flasks (two-necked)
-
Magnetic stirrer and stir bars
-
Septa and needles
-
Schlenk line or inert gas (N₂/Ar) manifold
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Detailed Synthesis Protocol
Safety First: This procedure must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[7] Propargyl alcohols are toxic and flammable.[1][8][9] All glassware must be oven-dried and cooled under an inert atmosphere before use.
Caption: Experimental workflow for the synthesis of 1-(2-chlorophenyl)-2-propyn-1-ol.
Reaction Setup
-
Assemble a 250 mL two-necked, round-bottomed flask equipped with a magnetic stir bar, a rubber septum, and a condenser connected to a nitrogen/argon inlet.
-
Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
To the flask, add 2-chlorobenzaldehyde (2.0 mL, ~17.8 mmol) and dissolve it in 20 mL of anhydrous THF via syringe.
Grignard Addition
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add ethynylmagnesium bromide (0.5 M solution in THF, 40 mL, 20.0 mmol) to the stirred aldehyde solution dropwise via syringe or an addition funnel over 30 minutes. Maintain the internal temperature below 5 °C.
-
After the addition is complete, stir the resulting mixture at 0 °C for 1 hour.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3-4 hours, or until TLC analysis (using a 4:1 Hexanes:Ethyl Acetate eluent) indicates the consumption of the starting aldehyde.
Work-up and Extraction
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution. Caution: This process can be exothermic.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL). This removes residual salts and water-soluble impurities.
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
-
The resulting crude oil is purified by silica gel column chromatography.
-
Prepare a slurry of silica gel in hexanes and pack a column.
-
Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect the fractions containing the product (as determined by TLC) and combine them.
-
Remove the eluent using a rotary evaporator to yield 1-(2-chlorophenyl)-2-propyn-1-ol as a pale yellow oil. A typical yield is in the range of 80-90%.
Product Characterization
The identity and purity of the synthesized 1-(2-chlorophenyl)-2-propyn-1-ol should be confirmed using standard analytical techniques.
-
Appearance: Pale yellow oil.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals include:
-
Aromatic protons (multiplet, ~7.2-7.6 ppm, 4H).
-
Methine proton (-CH(OH)-, singlet or doublet, ~5.5 ppm, 1H).
-
Hydroxyl proton (-OH, broad singlet, variable ppm, 1H).
-
Alkynyl proton (≡C-H, singlet, ~2.7 ppm, 1H).
-
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals include:
-
Aromatic carbons (~127-140 ppm).
-
Alkynyl carbons (~75 and ~85 ppm).
-
Methine carbon (-CH(OH)-, ~65 ppm).
-
-
IR (neat, cm⁻¹):
-
~3300 (broad, O-H stretch).
-
~3290 (sharp, ≡C-H stretch).
-
~2120 (weak, C≡C stretch).
-
~1470, 1440 (C=C aromatic stretch).
-
~755 (C-Cl stretch).
-
-
Mass Spectrometry (EI): M⁺ peak at m/z = 166/168 (due to ³⁵Cl/³⁷Cl isotopes).
Comprehensive Safety Measures
Handling the reagents and products in this synthesis requires strict adherence to safety protocols.
-
Chemical Hazards:
-
2-Chlorobenzaldehyde: Irritant. Avoid contact with skin and eyes.
-
Ethynylmagnesium bromide/THF: Corrosive, flammable liquid. Reacts violently with water.
-
THF/Diethyl Ether: Highly flammable liquids. Vapors can form explosive mixtures with air. Store away from ignition sources. Use non-sparking tools and ground all equipment.[8][10]
-
Propargyl Alcohols: Class of compounds is generally toxic and corrosive.[1][8] Avoid inhalation, ingestion, and skin contact.[9]
-
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are required at all times.[7]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Change gloves promptly if contaminated.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.
-
-
Waste Disposal:
-
All chemical waste must be disposed of according to institutional and local environmental regulations. Halogenated and non-halogenated organic waste streams should be segregated.
-
References
-
NJ.gov. PROPARGYL ALCOHOL HAZARD SUMMARY. Available at: [Link]
-
Rawsource. Safety and Handling Measures for Propargyl Alcohol. (2025). Available at: [Link]
-
Multichem. Propargyl alcohol Safety Data Sheet. Available at: [Link]
-
Filo. Reaction of 2-chlorobenzaldehyde with 50% KOH. (2025). Available at: [Link]
-
Wikipedia. Alkynylation. Available at: [Link]
-
YouTube. Cannizaro Reaction of 2-Chlorobenzaldehyde. (2021). Available at: [Link]
-
Royal Society of Chemistry. The Cannizzaro Reaction: Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acid. Available at: [Link]
-
L.S.College, Muzaffarpur. Cannizzaro reaction. (2021). Available at: [Link]
-
Wikipedia. Propargyl alcohol. Available at: [Link]
Sources
- 1. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 2. Alkynylation - Wikipedia [en.wikipedia.org]
- 3. The image shows a chemical reaction with 2-chlorobenzaldehyde reacting wi.. [askfilo.com]
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- 6. lscollege.ac.in [lscollege.ac.in]
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- 8. nj.gov [nj.gov]
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- 10. PROPARGYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes and Protocols for the Purification of 1-(2-chlorophenyl)-2-propyn-1-ol by Column Chromatography
Application Notes and Protocols for the Purification of 1-(2-chlorophenyl)-2-propyn-1-ol by Column Chromatography
Introduction
1-(2-chlorophenyl)-2-propyn-1-ol is a key intermediate in the synthesis of various pharmaceutical and biologically active compounds. Its propargyl alcohol moiety, coupled with a substituted aryl group, makes it a versatile building block in medicinal chemistry. The purity of this intermediate is paramount to ensure the desired outcome of subsequent synthetic steps and the integrity of the final product. Column chromatography is a widely employed and effective technique for the purification of such moderately polar organic compounds from reaction mixtures.[1][2] This document provides a detailed protocol for the purification of 1-(2-chlorophenyl)-2-propyn-1-ol using silica gel column chromatography, emphasizing the scientific rationale behind each step to ensure a robust and reproducible purification process.
Understanding the Analyte: Physicochemical Properties of 1-(2-chlorophenyl)-2-propyn-1-ol
A thorough understanding of the physicochemical properties of the target compound is critical for developing an effective purification strategy. 1-(2-chlorophenyl)-2-propyn-1-ol possesses a hydroxyl group and an alkyne functionality, contributing to its polarity. The presence of the chlorophenyl group adds a degree of lipophilicity. This amphiphilic nature dictates its interaction with both the stationary and mobile phases in chromatography.
Propargyl alcohols, in general, are polar compounds due to the presence of the hydroxyl group and are typically miscible with water and most polar organic solvents.[3][4] The polarity of 1-(2-chlorophenyl)-2-propyn-1-ol will be influenced by the electron-withdrawing nature of the chlorine atom on the phenyl ring. It is expected to be a moderately polar compound, soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and acetone.[5] This moderate polarity makes it an ideal candidate for normal-phase chromatography using a silica gel stationary phase.[6]
Principle of Separation: Normal-Phase Column Chromatography
This protocol utilizes normal-phase column chromatography, a technique that separates compounds based on their differential adsorption to a polar stationary phase and elution by a less polar mobile phase.[6] The stationary phase, silica gel, is a highly polar adsorbent with surface silanol groups that can form hydrogen bonds with polar analytes.[7] As the mobile phase, a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), flows through the column, the components of the crude mixture partition between the stationary and mobile phases.
Compounds with higher polarity, like 1-(2-chlorophenyl)-2-propyn-1-ol, will have a stronger affinity for the polar silica gel and will thus move down the column more slowly. Less polar impurities will interact weakly with the stationary phase and will be eluted more quickly by the mobile phase. By gradually increasing the polarity of the mobile phase (gradient elution) or by using a mobile phase of constant composition (isocratic elution), a successful separation of the target compound from impurities can be achieved.
Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude 1-(2-chlorophenyl)-2-propyn-1-ol. Adjustments to the scale of the chromatography (column size, amount of silica gel, and solvent volumes) will be necessary for different quantities of the crude product.
Part 1: Preliminary Analysis by Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC).[8] The ideal solvent system will provide a good separation of the desired product from impurities and result in a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[9]
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary spotters
-
UV lamp (254 nm)
-
A selection of solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM)
-
Crude 1-(2-chlorophenyl)-2-propyn-1-ol sample
Procedure:
-
Prepare several small beakers with different mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 v/v).
-
Dissolve a small amount of the crude reaction mixture in a few drops of a suitable solvent like DCM.
-
Using a capillary spotter, carefully spot the dissolved crude mixture onto the baseline of a TLC plate.
-
Place the TLC plate in a developing chamber containing one of the prepared solvent mixtures. Ensure the solvent level is below the baseline.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Visualize the separated spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
The solvent system that gives an Rf value of ~0.3 for the product spot and good separation from other spots is the optimal mobile phase for column chromatography. For aryl propargyl alcohols, a common starting point is a mixture of hexane and ethyl acetate.
Part 2: Column Chromatography Purification
Materials and Equipment:
-
Glass chromatography column (appropriate size for ~30-50 g of silica gel)
-
Silica gel (230-400 mesh)[7]
-
Sand (acid-washed)
-
Cotton or glass wool
-
Eluent (optimized mobile phase from TLC)
-
Collection tubes or flasks
-
Rotary evaporator
Workflow Diagram:
Sources
- 1. Column chromatography - Wikipedia [en.wikipedia.org]
- 2. Column Chromatography - Edubirdie [edubirdie.com]
- 3. Propargyl Alcohol or 2-propyn-1-ol Manufacturers, with SDS [mubychem.com]
- 4. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 5. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 6. columbia.edu [columbia.edu]
- 7. chromtech.com [chromtech.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. biotage.com [biotage.com]
Application Note: Quantitative Analysis of 1-(2-chlorophenyl)-2-propyn-1-ol using Reverse-Phase High-Performance Liquid Chromatography
Application Note: Quantitative Analysis of 1-(2-chlorophenyl)-2-propyn-1-ol using Reverse-Phase High-Performance Liquid Chromatography
Abstract
This application note presents a detailed, robust, and validated analytical method for the precise quantification of 1-(2-chlorophenyl)-2-propyn-1-ol, a key intermediate in pharmaceutical synthesis. The primary analytical technique discussed is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a widely accessible and reliable method.[1][2] In addition, a comparative overview of Gas Chromatography (GC) as an alternative analytical strategy is provided. This guide is intended for researchers, scientists, and drug development professionals requiring a comprehensive and scientifically sound protocol for the quality control and quantitative analysis of this compound. The methodologies described herein are designed to be self-validating, with a strong emphasis on the scientific rationale behind the chosen experimental parameters.
Introduction to 1-(2-chlorophenyl)-2-propyn-1-ol and the Importance of Quantification
1-(2-chlorophenyl)-2-propyn-1-ol is a propargyl alcohol derivative of significant interest in organic synthesis, particularly as a precursor for various pharmaceutical compounds.[3] The presence of a chiral center, a reactive alkyne group, and a substituted aromatic ring makes it a versatile building block. Accurate and precise quantification of this intermediate is paramount to ensure the quality, consistency, and safety of the final active pharmaceutical ingredient (API).[2] Monitoring its purity and concentration throughout the manufacturing process is a critical aspect of quality control.
This document provides a comprehensive guide to the analytical methods for the quantification of 1-(2-chlorophenyl)-2-propyn-1-ol, with a primary focus on a developed and validated RP-HPLC method.
Physicochemical Properties of 1-(2-chlorophenyl)-2-propyn-1-ol
A thorough understanding of the physicochemical properties of the analyte is fundamental to developing a robust analytical method.[1]
| Property | Value (Predicted/Inferred) | Source |
| Molecular Formula | C₉H₇ClO | [4] |
| Molecular Weight | 166.60 g/mol | [4] |
| Appearance | Off-white to light yellow solid | Inferred |
| Solubility | Soluble in methanol, acetonitrile, ethanol; sparingly soluble in water | Inferred |
| UV Absorbance | Expected to have significant absorbance in the UV region due to the phenyl ring | Inferred |
| Boiling Point | > 200 °C (estimated) | Inferred |
| pKa | The propargylic alcohol proton is weakly acidic.[3] | [3] |
The presence of the chlorophenyl group suggests strong UV absorbance, making UV detection a suitable choice for HPLC. The compound's polarity and solubility profile indicate good compatibility with reverse-phase chromatography.
Primary Analytical Methodology: Reverse-Phase HPLC with UV Detection
RP-HPLC is the method of choice for the quantification of 1-(2-chlorophenyl)-2-propyn-1-ol due to its high resolution, sensitivity, and robustness for non-volatile and thermally stable compounds.[2]
Rationale for Methodological Choices
-
Reverse-Phase Chromatography: This mode was selected due to the non-polar nature of the 1-(2-chlorophenyl)-2-propyn-1-ol molecule, which will interact favorably with a non-polar stationary phase (like C18).[1]
-
C18 Column: A C18 (octadecylsilyl) stationary phase provides excellent retention and separation for a wide range of organic molecules.[5][6]
-
Mobile Phase Composition: A mixture of acetonitrile and water is a common and effective mobile phase for reverse-phase chromatography. A phosphate buffer is included to maintain a consistent pH and ensure reproducible retention times.[5][6]
-
UV Detection: The aromatic ring in the analyte's structure results in strong UV absorbance, allowing for sensitive and specific detection.[1]
Experimental Workflow
Caption: Workflow for the quantification of 1-(2-chlorophenyl)-2-propyn-1-ol by HPLC.
Detailed Protocol: RP-HPLC Method
3.3.1. Equipment and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
1-(2-chlorophenyl)-2-propyn-1-ol reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
3.3.2. Preparation of Solutions
-
Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase: Mix the phosphate buffer and acetonitrile in a 50:50 (v/v) ratio. Degas the mobile phase before use.
-
Diluent: Use the mobile phase as the diluent for all sample and standard preparations.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the 1-(2-chlorophenyl)-2-propyn-1-ol reference standard and dissolve it in the diluent in a 100 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
3.3.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 50:50 (v/v) Acetonitrile:Phosphate Buffer (pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
3.3.4. Sample Preparation
Accurately weigh a sufficient amount of the test sample to obtain a theoretical concentration of 1-(2-chlorophenyl)-2-propyn-1-ol within the calibration range (e.g., 50 µg/mL) after dilution with the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.[7]
3.3.5. System Suitability
Before sample analysis, perform at least five replicate injections of a mid-range working standard. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is less than 2.0%.
3.3.6. Quantification
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of 1-(2-chlorophenyl)-2-propyn-1-ol in the sample solution by interpolating its peak area from the calibration curve.
Method Validation Summary
The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[2] The following table summarizes the expected performance data from such a validation.
| Validation Parameter | Acceptance Criteria | Expected Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | - | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | - | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | - | ~0.6 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak is spectrally pure and well-resolved |
Alternative Analytical Method: Gas Chromatography (GC)
Gas chromatography is a viable alternative for the quantification of 1-(2-chlorophenyl)-2-propyn-1-ol, particularly for assessing volatile impurities.[7]
Rationale and Considerations
-
Volatility: The analyte is expected to have sufficient volatility for GC analysis.
-
Thermal Stability: The thermal stability of the compound in the GC inlet and column needs to be confirmed to avoid degradation.
-
Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds and would be suitable. Mass Spectrometry (MS) can be used for confirmation of identity.[8]
Proposed GC-FID Conditions
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| Detector | FID at 300 °C |
| Injection Volume | 1 µL (split ratio 50:1) |
Comparative Analysis: HPLC vs. GC
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 4. 1-(4-Chlorophenyl)prop-2-yn-1-ol | C9H7ClO | CID 11400988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [academia.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Note: Sonogashira Coupling of 1-(2-chlorophenyl)-2-propyn-1-ol
Application Note: Sonogashira Coupling of 1-(2-chlorophenyl)-2-propyn-1-ol
Abstract & Strategic Utility
This guide details the protocol for utilizing 1-(2-chlorophenyl)-2-propyn-1-ol in Sonogashira cross-coupling reactions. This specific substrate is a high-value "bifunctional linchpin" in medicinal chemistry. Unlike simple terminal alkynes, it possesses two distinct reactive handles:
-
The Terminal Alkyne: Primed for Sonogashira coupling with aryl halides to build extended carbon scaffolds.[1][2][3]
-
The ortho-Chloro & Hydroxyl Motif: A latent heterocyclization site. Post-coupling, this motif allows for rapid access to 2-substituted benzofurans via intramolecular cyclization, a core pharmacophore in oncology and anti-inflammatory therapeutics.
Key Challenge: The propargylic alcohol moiety is susceptible to base-catalyzed isomerization (Meyer-Schuster rearrangement) or oxidative homocoupling (Glaser coupling). This protocol mitigates these risks through precise catalyst selection and oxygen exclusion.
Mechanistic Insight & Critical Analysis
The Chemoselective Landscape
The success of this reaction relies on exploiting the reactivity difference between the terminal alkyne (sp-C) and the ortho-chloride (sp²-C).
-
Primary Reaction: Pd(0)/Cu(I) catalyzed coupling of the alkyne with an external Aryl Iodide (Ar-I).
-
Inert Site: Under standard mild conditions (Room Temp, Pd(PPh₃)₂Cl₂), the ortho-chloride on the substrate remains intact. It is too sterically hindered and electronically stable to undergo oxidative addition with Pd(0) compared to the external Ar-I.
-
Risk Factor (The "Müller Effect"): Propargylic alcohols can undergo a Coupling-Isomerization Reaction (CIR) .[4] If the reaction temperature is too high or the base too strong, the initial Sonogashira product isomerizes into a chalcone (
-unsaturated ketone) rather than the desired alkyne [1].
Reaction Pathway Diagram
The following diagram illustrates the standard catalytic cycle alongside the specific competitive pathways relevant to this substrate.
Figure 1: Dual catalytic cycle showing the critical intersection of Cu-activation and Pd-coupling, highlighting specific risks for propargylic alcohols (Glaser/Isomerization).
Optimized Experimental Protocol
Reagent Selection Strategy
| Component | Choice | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Robust, air-stable precatalyst. The PPh₃ ligands prevent Pd aggregation. Superior to Pd(PPh₃)₄ for aryl iodides due to stability. |
| Co-Catalyst | CuI (2-5 mol%) | Essential for activating the terminal alkyne at room temperature. High purity (99.999%) is recommended to avoid trace Fe contaminants. |
| Base | Triethylamine (Et₃N) or Diisopropylamine | Mild enough to deprotonate the Cu-π-alkyne complex but prevents base-catalyzed isomerization of the propargylic alcohol [1]. |
| Solvent | THF (anhydrous) | Provides excellent solubility for the polar hydroxyl group while maintaining an inert environment. DMF is a backup for insoluble substrates. |
| Substrate | Aryl Iodide (1.0 equiv) | Iodides are more reactive than bromides, allowing the reaction to proceed at RT, preserving the ortho-Cl on the alkyne partner. |
Step-by-Step Procedure
Objective: Couple 1-(2-chlorophenyl)-2-propyn-1-ol (1.2 equiv) with 4-Iodoanisole (1.0 equiv).
-
Preparation (Inert Atmosphere):
-
Flame-dry a 25 mL Schlenk flask or round-bottom flask equipped with a magnetic stir bar.
-
Cool to room temperature under a stream of Argon or Nitrogen.
-
Critical Step: All solvents (THF, Et₃N) must be degassed (sparged with inert gas for 15 mins) prior to use to prevent Glaser homocoupling.
-
-
Reagent Loading:
-
Add PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg) and CuI (0.03 mmol, 6 mg) to the flask.
-
Add 4-Iodoanisole (1.0 mmol, 234 mg).
-
Seal the flask and purge with Argon for 5 minutes (3 cycles of vac/fill).
-
-
Solvent & Substrate Addition:
-
Add degassed THF (5 mL) and Et₃N (3 mL) via syringe. The solution should turn yellow/brown.
-
Add 1-(2-chlorophenyl)-2-propyn-1-ol (1.2 mmol, 200 mg) dissolved in minimal THF (1 mL) dropwise over 5 minutes.
-
Note: Dropwise addition keeps the concentration of free alkyne low relative to the catalyst, favoring cross-coupling over homocoupling.
-
-
Reaction:
-
Stir at Room Temperature (25°C) for 4–12 hours.
-
Monitoring: Check TLC every 2 hours. Look for the disappearance of the Aryl Iodide.
-
Visual Cue: Precipitation of ammonium salt (Et₃NH⁺I⁻) typically indicates reaction progress.
-
-
Workup:
-
Dilute with Ethyl Acetate (20 mL).
-
Filter through a small pad of Celite to remove Pd/Cu residues.
-
Wash the filtrate with saturated NH₄Cl (2 x 15 mL) to sequester copper species (blue aqueous layer).
-
Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Hexanes/EtOAc gradient). The product will be more polar than the starting aryl iodide due to the hydroxyl group.
-
Troubleshooting & Optimization Logic
Use the following logic flow to diagnose low yields or impurities.
Figure 2: Decision tree for diagnosing common Sonogashira failures specific to propargylic alcohol substrates.
Downstream Applications: Benzofuran Synthesis
The primary value of using 1-(2-chlorophenyl)-2-propyn-1-ol is the ability to perform a "One-Pot" or sequential synthesis of 2-substituted benzofurans .
Methodology: After the initial Sonogashira coupling (creating the internal alkyne), the ortho-chloro and hydroxyl groups can be cyclized.
-
Pd-Catalyzed Cyclization: Add a bulky phosphine ligand (e.g., XPhos or t-Bu₃P) and a stronger base (Cs₂CO₃) to the crude mixture and heat to 80-100°C. This forces the Pd to insert into the difficult Ar-Cl bond, followed by intramolecular alkoxylation [2].
-
Gold/Acid Catalysis: Alternatively, treating the coupled product with AuCl₃ or simple Brønsted acids can effect cycloisomerization if the phenol is pre-generated or if using a corresponding ether [3].
References
-
Müller, T. J., et al. (2006). "Coupling-isomerization synthesis of chalcones." Chemistry – A European Journal. Link
-
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews. Link
-
Reddy, et al. (2022).[5] "Benzofuran Synthesis via Palladium–Copper-Based Catalyst." PMC (NIH). Link
-
Alterman, J. L., & Kraus, G. A. (2022).[6][7] "A Convenient Procedure for Sonogashira Reactions Using Propyne."[6][7] Synthesis. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Coupling-isomerization synthesis of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
Application Note: Strategic Derivatization of 1-(2-chlorophenyl)-2-propyn-1-ol Scaffolds
Application Note: Strategic Derivatization of 1-(2-chlorophenyl)-2-propyn-1-ol Scaffolds
Abstract
This guide details the synthetic functionalization of 1-(2-chlorophenyl)-2-propyn-1-ol (Structure 1 ) to generate high-value pharmacophores. The presence of the ortho-chlorophenyl group provides critical steric bulk and lipophilicity, making this scaffold an ideal candidate for developing antifungal azoles, kinase inhibitors, and metabolically stable prodrugs. This note covers three distinct derivatization pathways: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Gold-Catalyzed Heterocyclization, and Carbamate Prodrug Synthesis.
Introduction: The "Privileged" Scaffold
The molecule 1-(2-chlorophenyl)-2-propyn-1-ol is more than a simple intermediate; it is a "privileged scaffold" in Diversity-Oriented Synthesis (DOS). Its value stems from three chemical handles:
-
Secondary Alcohol (-OH): A site for pro-drug derivatization (esters/carbamates) or oxidation.
-
Terminal Alkyne (C≡CH): A "click-ready" handle for rapid library generation.
-
2-Chlorophenyl Ring: A lipophilic anchor that improves membrane permeability and metabolic stability by blocking the ortho position from enzymatic hydroxylation (CYP450).
Strategic Derivatization Map
The following diagram outlines the three core workflows described in this guide.
Figure 1: Strategic derivatization pathways transforming the propargylic alcohol core into bioactive libraries.
Module A: Triazole Synthesis via CuAAC (Antifungal Targeting)
Target Activity: Antifungal (Lanosterol 14α-demethylase inhibition) and Antimicrobial.[1] Mechanism: The terminal alkyne reacts with organic azides to form 1,4-disubstituted 1,2,3-triazoles. The triazole ring acts as a bioisostere for amide bonds and coordinates with heme iron in fungal enzymes.
Protocol 1: Microwave-Assisted Click Chemistry
Standard benchtop methods often suffer from copper oxidation. This protocol uses ascorbate stabilization.
Reagents:
-
Substrate: 1-(2-chlorophenyl)-2-propyn-1-ol (1.0 eq)
-
Reactant: Aryl-azide (1.1 eq) (e.g., benzyl azide for initial screening)
-
Catalyst: CuSO₄·5H₂O (5 mol%)
-
Reductant: Sodium Ascorbate (10 mol%)
-
Solvent: t-BuOH/H₂O (1:1 v/v)
Step-by-Step Methodology:
-
Preparation: Dissolve the alkyne (1.0 mmol) and the azide (1.1 mmol) in 4 mL of t-BuOH/H₂O mixture in a microwave-safe vial.
-
Catalyst Activation: Prepare a fresh solution of sodium ascorbate (20 mg in 100 µL water). Add CuSO₄ solution (12 mg in 100 µL water) to the reaction vial, followed immediately by the ascorbate. The solution should turn bright yellow/orange (active Cu(I)).
-
Reaction: Seal the vial and irradiate at 80°C for 20 minutes (or stir at RT for 12 hours).
-
Work-up: Dilute with EtOAc (20 mL) and wash with brine (10 mL).
-
Purification: The triazole product often precipitates or can be purified via flash chromatography (Hexane/EtOAc gradient).
Validation Point:
-
NMR: Disappearance of the terminal alkyne proton (~2.5 ppm, doublet) and appearance of the triazole singlet (~7.5–8.5 ppm).
-
Functional Check: The ortho-chloro group should remain intact (verify integration in aromatic region).
Module B: Gold-Catalyzed Cyclization (Scaffold Morphing)
Target Activity: Kinase Inhibition / Anticancer. Mechanism: Gold(I) or Gold(III) activates the alkyne π-system, facilitating nucleophilic attack by the hydroxyl group or an external nucleophile (like a 1,3-dicarbonyl), followed by isomerization to form highly substituted furans.
Protocol 2: Synthesis of Trisubstituted Furans
This reaction creates a heteroaromatic core from the acyclic precursor.
Reagents:
-
Substrate: 1-(2-chlorophenyl)-2-propyn-1-ol (1.0 eq)
-
Nucleophile: Acetylacetone (1.2 eq) (or other 1,3-dicarbonyls)
-
Catalyst: AuCl₃ (5 mol%)
-
Co-catalyst: AgOTf (15 mol%) (Silver triflate acts as a halide scavenger to activate Gold)
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene (Anhydrous)
Step-by-Step Methodology:
-
Activation: In a glovebox or under Argon, weigh AuCl₃ and AgOTf into a dried Schlenk tube. Add 2 mL of anhydrous DCE. Stir for 5 mins (formation of cationic gold species).
-
Addition: Add the propargylic alcohol (0.5 mmol) and acetylacetone (0.6 mmol) dissolved in 2 mL DCE.
-
Heating: Heat the mixture to 60°C for 2–4 hours . Monitor by TLC.
-
Filtration: Filter the reaction mixture through a short pad of Celite to remove metal residues.
-
Isolation: Concentrate in vacuo. Purify via column chromatography.
Mechanistic Insight: The ortho-chlorophenyl group provides steric bulk that influences the regioselectivity of the cyclization, typically favoring the formation of the furan with the aryl group at the 2-position.
Module C: Carbamate Prodrug Synthesis (ADME Optimization)
Target Activity: CNS Penetration / Metabolic Stability. Mechanism: Converting the free hydroxyl to a carbamate prevents rapid Phase II conjugation (glucuronidation), extending half-life. Carbamates are also more lipophilic, aiding blood-brain barrier (BBB) crossing.
Protocol 3: Isocyanate-Free Carbamoylation
Using CDI (Carbonyldiimidazole) avoids toxic isocyanates and allows for diverse amine inputs.
Reagents:
-
Substrate: 1-(2-chlorophenyl)-2-propyn-1-ol (1.0 eq)
-
Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)
-
Amine: Morpholine or Methylamine (1.5 eq)
-
Base: DBU (0.1 eq) (Catalytic)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Activation: Dissolve the alcohol (1.0 mmol) in dry THF (5 mL). Add CDI (1.2 mmol) and stir at RT for 2 hours.
-
Check: Monitor formation of the imidazole-intermediate by TLC.
-
-
Amine Addition: Add the secondary amine (e.g., morpholine, 1.5 mmol) and catalytic DBU.
-
Reaction: Stir at 40°C for 6 hours .
-
Work-up: Quench with 1M HCl (to remove imidazole and unreacted amine). Extract with DCM.
-
Result: The resulting carbamate is usually stable and requires minimal purification.
Data Summary & Biological Validation
Expected Analytical Data
| Derivative Type | Key IR Signal (cm⁻¹) | ¹H NMR Diagnostic | Target Assay |
| Parent Alcohol | 3300 (OH broad), 2100 (C≡C) | δ 4.5 (CH-OH), δ 2.5 (C≡CH) | Baseline |
| Triazole | No 2100 band | δ 8.0 (Triazole-H), No C≡CH | MIC (Fungi) |
| Furan | 1600-1500 (C=C arom) | δ 6.5 (Furan-H), No OH | Kinase IC50 |
| Carbamate | 1700-1720 (C=O) | δ 5.5 (CH-O-CO) (Downfield shift) | Plasma Stability |
Validation Workflow (DOT Diagram)
The following workflow describes how to validate the biological efficacy of the synthesized derivatives.
Figure 2: Screening cascade for identifying lead compounds from the derivatized library.
References
-
Gold-Catalyzed Furan Synthesis: Hosseyni, S., Su, Y., & Shi, X.[2] (2015).[2][3][4] "Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne." Organic Letters.
-
Triazole Antifungals: Jordão, A. K., et al. (2009). "Synthesis of 1,2,3-triazole derivatives and in vitro antifungal evaluation on Candida strains." Bioorganic & Medicinal Chemistry.
-
Carbamate Prodrugs: Ghosh, A. K., & Brindisi, M. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry.
-
Propargylic Activation: Trost, B. M., et al. (2018). "Propargylic alcohols as versatile substrates in gold-catalyzed transformations." Chemical Reviews.
Sources
- 1. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne [organic-chemistry.org]
- 3. Gold(I)-catalyzed intramolecular cycloisomerization of propargylic esters with furan rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological and Nonbiological Antioxidant Activity of Some Essential Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Large-Scale Synthesis Considerations for 1-(2-Chlorophenyl)-2-propyn-1-ol
Application Notes & Protocols: Large-Scale Synthesis Considerations for 1-(2-Chlorophenyl)-2-propyn-1-ol
Introduction: Significance and Applications
1-(2-Chlorophenyl)-2-propyn-1-ol is a key propargylic alcohol derivative that serves as a versatile intermediate in organic synthesis. Propargyl alcohols are organic compounds containing both an alcohol and an alkyne functional group, a combination that imparts unique reactivity.[1] This structural motif is particularly valuable in the pharmaceutical industry, where it acts as a precursor for the synthesis of more complex active pharmaceutical ingredients (APIs).[2] The presence of the 2-chlorophenyl group provides a site for further functionalization through cross-coupling reactions, while the propargyl moiety can participate in a wide array of transformations, including click chemistry, oxidation, and rearrangement reactions.[3]
This document provides a comprehensive guide for researchers and process chemists on the considerations for the large-scale synthesis of 1-(2-chlorophenyl)-2-propyn-1-ol. It emphasizes a robust and scalable synthetic strategy, detailing the underlying chemical principles, a step-by-step protocol, process safety, and analytical validation.
Recommended Synthetic Strategy: Organometallic Addition to Aldehydes
For the large-scale production of 1-(2-chlorophenyl)-2-propyn-1-ol, the most efficient and industrially viable route is the nucleophilic addition of an acetylide anion to 2-chlorobenzaldehyde.[4] This method is a cornerstone of alcohol synthesis, offering high yields and predictable outcomes.[5][6] The core of this strategy involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with the electrophilic carbonyl carbon of the aldehyde.
The specific pathway detailed here utilizes the in-situ formation of ethynylmagnesium bromide, a Grignard reagent, which then reacts with 2-chlorobenzaldehyde to form the desired secondary alcohol.[5] This approach is favored for its:
-
High Atom Economy: The primary bond-forming step directly constructs the target molecule's carbon skeleton.
-
Accessibility of Starting Materials: 2-chlorobenzaldehyde, acetylene (or a suitable precursor), and Grignard-forming reagents are readily available commercial chemicals.
-
Scalability: Grignard reactions are well-established and widely implemented in industrial settings, with well-understood parameters for process control.[7]
Reaction Mechanism
The synthesis proceeds via a two-step mechanism common to Grignard additions to carbonyl compounds.[4]
-
Nucleophilic Addition: The carbon-magnesium bond in the ethynylmagnesium bromide is highly polarized, making the terminal acetylenic carbon strongly nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of 2-chlorobenzaldehyde. The π-bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate.
-
Protonation (Work-up): The reaction is quenched with a mild acid, typically an aqueous solution of ammonium chloride. The magnesium alkoxide intermediate is protonated to yield the final product, 1-(2-chlorophenyl)-2-propyn-1-ol, and water-soluble magnesium salts that can be easily removed during work-up.[8]
Caption: High-level overview of the reaction mechanism.
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a nominal 1.0 mole scale. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process bay, and personnel must wear all required Personal Protective Equipment (PPE).[9][10]
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Moles | Quantity | Density (g/mL) | Notes |
| Magnesium Turnings | 7439-95-4 | 24.31 | 1.10 | 26.7 g | N/A | Activate before use (e.g., with iodine). |
| Ethyl Bromide | 74-96-4 | 108.97 | 1.10 | 119.9 g (81.5 mL) | 1.47 | |
| 2-Chlorobenzaldehyde | 89-98-5 | 140.57 | 1.00 | 140.6 g (115.2 mL) | 1.22 | Ensure >98% purity. |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | 72.11 | - | 1.5 L | 0.889 | Must be dry (<50 ppm water). |
| Acetylene Gas | 74-86-2 | 26.04 | ~1.20 | Bubbled until saturation | N/A | Alternatively, use a protected alkyne and deprotect in situ. |
| Saturated NH₄Cl Solution | 12125-02-9 | 53.49 | - | ~1.0 L | ~1.07 | For reaction quench. |
| Diethyl Ether or MTBE | 60-29-7 | 74.12 | - | ~1.5 L | ~0.713 | For extraction. |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - | As needed | 2.664 | For drying organic phase. |
| Argon or Nitrogen Gas | 7440-37-1 | 39.95 | - | - | N/A | For maintaining an inert atmosphere. |
Equipment Setup
-
A 5 L, 4-necked, jacketed glass reactor equipped with a mechanical overhead stirrer, a thermocouple for internal temperature monitoring, a pressure-equalizing dropping funnel, and a reflux condenser.
-
The top of the condenser should be fitted with a gas inlet for an inert atmosphere (Argon or Nitrogen) and a bubbler to monitor gas flow.
-
A cooling/heating circulator connected to the reactor jacket for precise temperature control.
-
A gas dispersion tube for bubbling acetylene into the reaction mixture.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 1-(2-chlorophenyl)-2-propyn-1-ol.
Step-by-Step Procedure
-
Reactor Preparation: Assemble the 5 L reactor system, ensuring all glassware is flame-dried and cooled under a stream of nitrogen. Charge the reactor with magnesium turnings (26.7 g).
-
Grignard Reagent Formation: Add 500 mL of anhydrous THF to the reactor. In the dropping funnel, place a solution of ethyl bromide (119.9 g) in 250 mL of anhydrous THF. Add a small portion (~10%) of the ethyl bromide solution to the magnesium. If the reaction does not initiate (indicated by slight warming and bubbling), add a small crystal of iodine or gently warm the reactor. Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 60 minutes until most of the magnesium has been consumed.
-
Ethynylmagnesium Bromide Formation: Cool the reactor to 0-5 °C using the circulator. Bubble acetylene gas through the Grignard solution via the gas dispersion tube for 1-2 hours. The reaction is exothermic; monitor the temperature closely and adjust the acetylene flow rate to maintain the temperature below 10 °C. The completion of this step can be inferred by the cessation of ethane evolution.
-
Reaction with Aldehyde: Prepare a solution of 2-chlorobenzaldehyde (140.6 g) in 500 mL of anhydrous THF and charge it to the dropping funnel. Add this solution dropwise to the stirred ethynylmagnesium bromide slurry, maintaining the internal temperature at 0-5 °C. The addition typically takes 1-2 hours.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed.[11][12]
-
Quenching: Cool the reactor back down to 0-5 °C. Slowly and carefully add 1 L of saturated aqueous ammonium chloride solution via the dropping funnel. This quench is exothermic; maintain vigorous stirring and control the addition rate to keep the temperature below 15 °C.
-
Work-up and Isolation: Transfer the mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 500 mL portions of diethyl ether or MTBE. Combine all organic layers.
-
Drying and Concentration: Wash the combined organic phase with brine (saturated NaCl solution), then dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: For large-scale operations, the crude oil should be purified by vacuum distillation. For smaller scales or higher purity requirements, purification can be achieved by flash column chromatography on silica gel.[13][14][15]
Process Safety and Handling Considerations
The large-scale synthesis of this compound involves significant hazards that must be properly managed.
-
Flammability and Explosivity: THF and diethyl ether are highly flammable liquids.[16][17] Acetylene can form explosive acetylides, especially with certain metals like copper, and is flammable.[3] All operations must be conducted away from ignition sources in an inert atmosphere.[18]
-
Reactivity Hazards: Grignard reagents are highly reactive with water, protic solvents, and atmospheric oxygen and carbon dioxide. The reaction is exothermic and requires careful temperature control to prevent runaways. The quench step is also highly exothermic.
-
Toxicity and Corrosivity: Propargyl alcohols as a class are toxic by inhalation, ingestion, and skin absorption, and can be corrosive.[3][9][10] 2-Chlorobenzaldehyde is an irritant. Full PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[9][16]
-
Engineering Controls: Use of a jacketed reactor with automated temperature control is essential for managing exotherms. Operations should be conducted in an area with adequate ventilation and explosion-proof equipment.[18] Emergency shower and eyewash stations must be readily accessible.[18]
Analytical Quality Control
To ensure the final product meets the required specifications, a suite of analytical tests should be performed.
| Analysis Method | Purpose | Expected Results |
| ¹H NMR | Structural Confirmation & Purity | Peaks corresponding to the aromatic protons, the carbinol proton (CH-OH), and the acetylenic proton (C≡C-H). Integration should match the structure. |
| ¹³C NMR | Structural Confirmation | Resonances for all unique carbon atoms, including the chlorinated aromatic ring, the carbinol carbon, and the two sp-hybridized alkyne carbons. |
| FT-IR | Functional Group Identification | Characteristic absorptions for O-H stretch (~3300 cm⁻¹), C≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), and C-Cl stretch. |
| HPLC/GC-MS | Purity Assessment & Impurity Profile | A main peak corresponding to the product with purity typically >98%. Mass spectrometry should show the molecular ion peak consistent with the product's molecular weight. |
| Yield | Process Efficiency | Expected isolated yield after purification is typically in the range of 75-90%. |
Conclusion
The synthesis of 1-(2-chlorophenyl)-2-propyn-1-ol via the Grignard addition of an acetylide to 2-chlorobenzaldehyde is a robust, scalable, and efficient method. Careful control over reaction parameters, particularly temperature and atmospheric conditions, is critical for both safety and yield. The detailed protocol and considerations provided in this guide offer a solid foundation for researchers and drug development professionals to successfully implement this synthesis on a larger scale, ensuring a reliable supply of this important chemical intermediate.
References
-
Chemistry LibreTexts. (2020). 13.9: Organometallic Reagents in Alcohol Synthesis. [Link]
-
Wikipedia. (n.d.). Propargyl alcohol. [Link]
-
Organic Chemistry Portal. (2020). Aldehydes to Secondary Alcohols, Part 1: Polar Organometallics. [Link]
-
Molequle. (n.d.). Propargyl Alcohol Supplier in Europe. [Link]
-
University of Calgary. (n.d.). Ch17: RLi or RMgX with Aldehydes or Ketones. [Link]
-
Rawsource. (2025). Safety and Handling Measures for Propargyl Alcohol. [Link]
-
Chemistry LibreTexts. (2019). 20.10 Reaction of Organometallic Reagents with Aldehydes and Ketones. [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY - PROPARGYL ALCOHOL. [Link]
-
Thermo Fisher Scientific. (2018). Propargyl alcohol - SAFETY DATA SHEET. [Link]
-
Kwantlen Polytechnic University. (n.d.). 1.4 Synthesis of Alcohols from Carbonyl Compounds – Organic Chemistry II. [Link]
- Google Patents. (n.d.). DE502004003979D1 - PROCESS FOR PREPARING PROPARGYL ALCOHOL.
-
Sinobio Chemistry. (2024). What Is Propargyl Alcohol?. [Link]
- Google Patents. (n.d.). US7282614B2 - Method for the production of propargyl alcohol.
-
Frontiers in Bioengineering and Biotechnology. (2022). Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. [Link]
-
GalChimia. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
-
National Center for Biotechnology Information. (2022). Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
-
MDPI. (n.d.). Extraction and Purification of Bioactive Compounds. [Link]
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- 12. Frontiers | Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases [frontiersin.org]
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- 18. nj.gov [nj.gov]
Technical Notes & Optimization
safe handling and storage procedures for 1-(2-chlorophenyl)-2-propyn-1-ol
safe handling and storage procedures for 1-(2-chlorophenyl)-2-propyn-1-ol
This is a technical support guide designed for researchers and drug development professionals handling 1-(2-chlorophenyl)-2-propyn-1-ol (CAS 19115-29-8). This compound is a critical chiral building block, notably serving as a structural analog or intermediate in the synthesis of antiretrovirals like Efavirenz.
CAS: 19115-29-8 | Formula: C₉H₇ClO | Mol.[1] Weight: 166.60 g/mol [2]
PART 1: Critical Safety & Immediate Hazards (The "Red Alert" Protocols)
Q: What is the single most critical hidden hazard of this compound?
A: Formation of Explosive Metal Acetylides.
The terminal alkyne moiety (
-
The Rule: Never use copper, silver, or brass implements, fittings, or reaction vessels.
-
The Risk: Copper(I) acetylide is highly explosive and can detonate upon drying or friction. Even trace copper in a syringe needle or a brass regulator on a gas line can initiate this if the alcohol vapor contacts it for prolonged periods.
-
Safe Alternatives: Use Stainless Steel (304/316), Hastelloy, glass, or Teflon (PTFE) for all contact surfaces.
Q: Is this compound shock-sensitive or thermally unstable?
A: It possesses significant thermal instability. As a propargylic alcohol, it is prone to polymerization and rearrangement (Meyer-Schuster or Rupe rearrangement) under heat or acidic conditions.
-
Thermodynamics: The decomposition is exothermic. While not as volatile as the parent propargyl alcohol, the aryl ring adds mass but does not eliminate the risk of runaway polymerization if heated >100°C without a solvent.
-
Distillation Warning: Do not attempt to distill this compound at atmospheric pressure. It must be purified via vacuum distillation (<5 mmHg) or column chromatography to keep temperatures below 60°C.
Q: What are the acute toxicity signs I should monitor?
A: Treat as a potent toxicant and irritant. While specific LD50 data for the ortho-chloro isomer is sparse, the class (aryl propargylic alcohols) exhibits:
-
Dermal: High permeability. Can cause systemic toxicity upon skin contact.[3]
-
Inhalation: Vapors are lachrymators (tear-inducing) and respiratory irritants.
-
Mechanism: Metabolic activation can produce reactive enals (via alcohol dehydrogenase), which alkylate DNA/proteins.
PART 2: Storage & Stability Logic
Q: My sample has turned from colorless/pale yellow to dark brown. Is it compromised?
A: Yes, significant degradation has likely occurred.
-
Cause: Oxidation of the alcohol to the ketone (propargyl ketone) or oxidative coupling of the alkyne (Glaser coupling) leads to conjugated, colored impurities.
-
Prevention: Store under an inert atmosphere (Argon or Nitrogen). Oxygen accelerates the radical polymerization of the alkyne group.
Q: What is the optimal storage configuration?
A: The "Cold-Dark-Inert" Triad. Follow this decision logic for long-term storage:
Figure 1: Decision logic for maintaining chemical integrity during storage.
Summary of Physical Properties & Storage
| Property | Specification / Guideline | Reason for Protocol |
| Physical State | Viscous Liquid or Low-Melting Solid | Ortho-substitution disrupts crystal packing compared to para-isomers. |
| Storage Temp | 2°C to 8°C (Refrigerate) | Retards polymerization and rearrangement rates. |
| Atmosphere | Argon (Preferred) or Nitrogen | Prevents oxidative coupling of the alkyne. |
| Incompatibility | Acids, Acid Chlorides, Oxidizers | Acids catalyze rearrangement to enones (explosive risk). |
| Flash Point | >90°C (Estimated) | Combustible. Store away from ignition sources.[4][5][6] |
PART 3: Operational Protocols & Troubleshooting
Q: How do I safely transfer this material for a reaction?
A: Use the "Positive Pressure" Cannula Technique. Avoid pouring. The high viscosity and surface tension make pouring messy and increase vapor exposure.
-
Equip: Use a glass syringe with a long stainless steel needle (ensure NO copper brazing).
-
Inert: Flush the source and receiving vessels with Nitrogen.
-
Transfer: Withdraw the liquid slowly. If the material is solid, gently warm the container to 30°C (water bath) to melt it—never use a heat gun directly on the glass.
Q: I need to perform a Sonogashira coupling. Are there specific precautions?
A: Yes, the "Order of Addition" is vital. In palladium-catalyzed couplings (Sonogashira), the terminal alkyne is activated.
-
Risk: Adding the catalyst to the neat alkyne can cause a rapid exotherm.
-
Protocol: Dissolve the 1-(2-chlorophenyl)-2-propyn-1-ol in the solvent (THF/DMF) before adding the base (Et3N) and catalyst (Pd/Cu).
-
Note: Although Copper(I) iodide is a co-catalyst, it is safe in solution under inert gas. The hazard arises from dry copper metal contact or concentrated residues.
Q: How do I clean up a spill in the fume hood?
A: Do NOT use standard paper towels if the spill is large. Paper towels increase the surface area for evaporation (inhalation hazard) and flammability.
-
Isolate: Turn off all hotplates and stirrers.
-
Absorb: Use a clay-based absorbent (Vermiculite) or a dedicated organic spill pad.
-
Neutralize: There is no simple neutralization. Collect the solid into a hazardous waste bag.
-
Decontaminate: Wash the surface with a dilute soap solution. Avoid bleach (hypochlorite can react with the alkyne to form chlorinated alkynes, which are unstable).
PART 4: Emergency Response Workflow
Q: A user has been exposed. What is the immediate action?
A: Follow the Exposure Response Logic below.
Figure 2: Emergency response workflow for acute exposure events.
References
-
PubChem. (n.d.).[2] 1-(2-chlorophenyl)prop-2-yn-1-ol (CAS 19115-29-8).[1] National Library of Medicine. Retrieved February 13, 2026, from [Link]
-
World Health Organization. (2003). Efavirenz: International Pharmacopoeia. Retrieved February 13, 2026, from [Link](Reference for pharmaceutical context and stability of related alkynyl alcohols).
Sources
Technical Support Center: Synthesis of 1-(2-chlorophenyl)-2-propyn-1-ol
Technical Support Center: Synthesis of 1-(2-chlorophenyl)-2-propyn-1-ol
The following guide serves as a technical support center for the synthesis of 1-(2-chlorophenyl)-2-propyn-1-ol . It is structured to address specific "tickets" (user issues) and provide proactive troubleshooting for the most viable synthetic routes.
Ticket Status: Open Subject: Optimization of Synthetic Routes & Troubleshooting Target Molecule: 1-(2-chlorophenyl)-2-propyn-1-ol (CAS: 10295-38-2) Structure: Secondary benzylic alcohol with a terminal alkyne and an ortho-chloro substituent.
Route Selection: Decision Matrix
Before initiating synthesis, select the protocol that aligns with your purity requirements and facility capabilities.
| Parameter | Route A: Grignard Addition | Route B: Silyl-Protected (Two-Step) | Route C: Carreira Asymmetric | Route D: Enzymatic Resolution |
| Primary Goal | Bulk material (Racemic) | Safety & Handling (Racemic) | High Enantiopurity (>95% ee) | Green Chemistry / Resolution |
| Key Reagent | Ethynylmagnesium bromide | Trimethylsilylacetylene (TMSA) | Zn(OTf)₂, (+)-NME, TMSA | Candida antarctica Lipase B |
| Complexity | Low | Medium (2 steps) | High | Medium |
| Safety Risk | High (Pyrophoric Grignard) | Low (Stable intermediates) | Moderate | Low |
| Yield Potential | 80-90% | 75-85% (overall) | 85-95% | Max 50% (theoretical) |
Technical Guides & Troubleshooting
Ticket #101: The "Standard" Grignard Route
User Issue: "I'm seeing low conversion and a lot of unreacted aldehyde when using ethynylmagnesium bromide."
Diagnosis: The ortho-chloro substituent on 2-chlorobenzaldehyde creates steric hindrance and an inductive effect that can destabilize the transition state if the temperature is not strictly controlled. Furthermore, commercial ethynylmagnesium bromide often degrades if not stored properly.
Protocol:
-
Reagent Prep: Use 0.5 M ethynylmagnesium bromide in THF. Note: Do not use old bottles with visible precipitate.
-
Addition: Cool the Grignard solution to 0°C . Add 2-chlorobenzaldehyde (dissolved in dry THF) dropwise.
-
Critical Step: Do not cool to -78°C; the Grignard reagent may precipitate or become sluggish due to the ortho-substitution. 0°C is optimal.
-
-
Quench: Inverse quench into saturated NH₄Cl to prevent acid-catalyzed dehydration.
Troubleshooting Q&A:
-
Q: The reaction mixture turned into a gel.
-
A: This is a magnesium alkoxide gel. Use a larger volume of THF (0.2 M concentration) or add mechanically robust stirring. Quench with Rochelle's salt (potassium sodium tartrate) solution instead of NH₄Cl to break the emulsion.
-
-
Q: I see a side product.
-
A: If you see a di-addition product (di(2-chlorophenyl)but-2-yne-1,4-diol), you likely have disproportionation of the Grignard. Ensure you are using a excess (1.2 - 1.5 equiv) of the mono-Grignard reagent.
-
Ticket #102: The "Safe" Silyl-Protected Route
User Issue: "We cannot handle acetylene gas or large quantities of pyrophoric Grignards. We need a safer alternative."
Solution: Use Trimethylsilylacetylene (TMSA) . The silyl group protects the alkyne proton, preventing side reactions and allowing for easier handling. This is a two-step sequence: Addition followed by Desilylation.
Workflow Visualization:
Caption: Two-step synthesis using TMS-protection to avoid direct acetylene handling.
Protocol:
-
Lithiation: Dissolve TMSA (1.1 equiv) in THF at -78°C. Add n-BuLi (1.05 equiv) dropwise. Stir for 30 min.
-
Addition: Add 2-chlorobenzaldehyde. Warm to RT.
-
Workup: Standard extraction.
-
Deprotection: Dissolve the intermediate in MeOH. Add K₂CO₃ (0.1 equiv). Stir at RT for 1-2 hours. The silyl group cleaves cleanly.
Ticket #103: The "Precision" Asymmetric Route (Carreira Alkynylation)
User Issue: "We need the (R)-enantiomer for a drug candidate. Standard Grignard gives a racemate."
Expert Insight: The Carreira alkynylation using Zn(OTf)₂ and (+)-N-methylephedrine (NME) is the gold standard for this transformation. It allows the generation of the alkynyl zinc species in situ under mild conditions.
Reagents:
-
Zn(OTf)₂ (dried under vacuum at 120°C overnight is critical).
-
(+)-NME (Ligand).
-
Triethylamine (Base).
-
TMS-Acetylene (Alkyne source).[1] Note: Direct acetylene gas is difficult here; use TMSA and deprotect later.
Protocol:
-
Complex Formation: In a flask, combine Zn(OTf)₂ (1.1 equiv) and (+)-NME (1.2 equiv) in toluene. Add Et₃N (1.2 equiv). Stir for 2 hours at RT to form the chiral complex.
-
Alkynylation: Add TMS-acetylene (1.2 equiv). Stir 15 min.
-
Addition: Add 2-chlorobenzaldehyde. Stir at RT or 60°C (depending on kinetics).
-
Result: High yield of the TMS-protected chiral alcohol. Follow with Ticket #102 Step 2 for deprotection.
Troubleshooting Q&A:
-
Q: My enantiomeric excess (ee) is low (<50%).
-
Q: Reaction is stalled.
-
A: The ortho-chloro group adds steric bulk. Heat the reaction to 40°C. If still slow, add 10-20 mol% of a promoter like ZnCl₂ or increase the catalyst loading.
-
Ticket #104: The "Green" Enzymatic Resolution
User Issue: "We have 50g of racemic material and want to separate the enantiomers without heavy metals."
Solution: Kinetic Resolution using Novozym 435 (CALB) .
Mechanism: The lipase selectively acetylates the (R)-enantiomer (typically), leaving the (S)-alcohol unreacted (or vice versa, depending on the specific steric fit of the ortho-chloro group).
Protocol:
-
Setup: Dissolve racemic 1-(2-chlorophenyl)-2-propyn-1-ol in diisopropyl ether or hexane .
-
Acyl Donor: Add Vinyl Acetate (3-5 equiv).
-
Catalyst: Add Novozym 435 (10-20 mg/mmol).
-
Incubation: Shake at 30-40°C. Monitor by chiral HPLC.
-
Stop Point: Stop at exactly 50% conversion.
-
Separation: Chromatograph to separate the unreacted alcohol (one enantiomer) from the new acetate ester (opposite enantiomer). Hydrolyze the ester to recover the second enantiomer.
Data Summary & Reference Table
| Property / Metric | Value / Condition |
| Molecular Weight | 166.60 g/mol |
| Boiling Point | ~115°C at 1 mmHg (approximate) |
| Storage | 2-8°C, Inert Atmosphere (Oxidation sensitive) |
| Toxicity | Irritant. Alkynes can be potential alkylating agents.[1][4][5] |
| Opt. Rotation | Chiral forms available via Route C or D |
References
-
Carreira Alkynylation Protocol: Boyall, D., Frantz, D. E., & Carreira, E. M. (2002).[3] Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions.[3] Organic Letters, 4(15), 2605–2606. Link
-
Enzymatic Resolution: Devendran, S., & Yadav, G. D. (2014). Microwave Assisted Enzymatic Kinetic Resolution of (±)-1-Phenyl-2-Propyn-1-Ol in Nonaqueous Media.[6] BioMed Research International. Link(Note: Protocol adapted for the 2-chloro derivative based on similar steric parameters).
-
Grignard Reactivity: BenchChem. (2025).[2][7] Application Notes: Ethynylmagnesium Bromide in Flow Chemistry. Link
-
TMS-Acetylene Safety: Anand, N. K., & Carreira, E. M. (2001).[3] A Simple, Mild, Catalytic, Enantioselective Addition of Terminal Acetylenes to Aldehydes. Journal of the American Chemical Society.[8] Link
Sources
- 1. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions [organic-chemistry.org]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. Carreira alkynylations with paraformaldehyde. a mild and convenient protocol for the hydroxymethylation of complex base-sensitive terminal acetylenes via alkynylzinc triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (PDF) Microwave Assisted Enzymatic Kinetic Resolution of [research.amanote.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sciencemadness.org [sciencemadness.org]
Reference Data & Comparative Studies
A Comparative Analysis of 1-(2-Chlorophenyl)-2-propyn-1-ol and Structurally Related Propargyl Alcohols
A Comparative Analysis of 1-(2-Chlorophenyl)-2-propyn-1-ol and Structurally Related Propargyl Alcohols
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the propargyl alcohol moiety is a versatile scaffold, lending itself to the synthesis of a diverse array of biologically active compounds.[1][2] The strategic placement of various substituents on the aromatic ring of phenylpropargyl alcohols can significantly influence their pharmacological profiles. This guide provides a detailed comparative study of 1-(2-chlorophenyl)-2-propyn-1-ol, examining its performance alongside structurally similar compounds, with a focus on their antimicrobial and potential neurological activities. Through an objective lens, supported by available experimental data, we aim to elucidate the nuanced structure-activity relationships (SAR) that govern the efficacy of this class of molecules.
Introduction to Phenylpropargyl Alcohols: A Scaffold of Potential
Phenylpropargyl alcohols, characterized by a phenyl group and a hydroxyl group attached to a propargyl backbone, are of significant interest to researchers. The electronic and steric properties of substituents on the phenyl ring can modulate the compound's reactivity, bioavailability, and interaction with biological targets. The chlorine atom, as an electron-withdrawing group, is a common substituent in drug design, often enhancing a molecule's potency. The position of this halogen on the phenyl ring—ortho, meta, or para—can lead to distinct pharmacological effects. This guide will delve into these differences, with a primary focus on the ortho-substituted 1-(2-chlorophenyl)-2-propyn-1-ol.
Comparative Antimicrobial Activity
While direct comparative studies on the antifungal activity of chlorophenylpropargyl alcohol isomers are not extensively available in the public domain, the existing research on related aromatic propargyl and homopropargyl alcohols provides a solid foundation for a structure-activity relationship (SAR) analysis.
Antibacterial Properties
A study on the antibacterial activity of various aromatic homopropargyl alcohols provides valuable insights into the structural requirements for efficacy.[1][2][3] The data suggests that the presence of both the benzene ring and the free hydroxyl group is crucial for biological activity.[1][2]
To illustrate the influence of phenyl ring substitution, the following table presents the Minimum Inhibitory Concentration (MIC) values for a series of aromatic homopropargyl alcohols against Gram-positive and Gram-negative bacteria.[3]
Table 1: Antibacterial Activity of Aromatic Homopropargyl Alcohols (MIC in mg/mL) [3]
| Compound | Phenyl Substitution | Lactobacillus plantarum | Leuconostoc mesenteroides | Staphylococcus aureus | Escherichia coli | Pseudomonas spp. |
| 1 | Unsubstituted | >50 | >50 | 25 | 50 | >100 |
| 2 | 4-Methyl | 100 | 50 | 25 | 50 | 100 |
| 3 | 4-Methoxy | 25 | 25 | 50 | 50 | 100 |
| 4 | 4-Chloro | >50 | >50 | 50 | 25 | 50 |
Data synthesized from Umaña, C.A., Arias, M.L. and Cabezas, J.A. (2017) Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols. International Journal of Organic Chemistry, 7, 295-300.[3]
From this data, it is evident that substitutions on the phenyl ring modulate the antibacterial spectrum and potency. While a direct comparison with the ortho-chloro isomer is not provided in this specific study, the activity of the para-chloro derivative (Compound 4) indicates that halogenation can confer notable activity, particularly against E. coli and Pseudomonas spp.[3] The general observation is that the antibacterial properties of phenolic compounds and aromatic alcohols are often linked to their lipophilicity, which influences their ability to disrupt bacterial membranes.[4]
Antifungal Potential
The general mechanism of action for many antifungal azoles, which share structural similarities with these compounds, involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[7] It is plausible that chlorophenylpropargyl alcohols could exert their antifungal effects through a similar mechanism.
Potential Neurological and Cytotoxic Effects
The introduction of a chlorophenyl group can also impart neurological and cytotoxic properties to a molecule.
Neurological Activity
Research into a homologous series of p-chlorophenyl alcohol amides has revealed significant anticonvulsant activity.[8][9] The study highlighted that the presence of a chlorine atom in the para position of the phenyl ring enhanced both the potency and the duration of the anticonvulsant effect.[8][9] This suggests that chlorophenylpropargyl alcohols could be explored for their potential as modulators of GABA receptors, a key target in the central nervous system.[8] It is well-established that alcohol and other small molecules can interact with neuronal membrane receptors, influencing their function.[10][11]
Cytotoxicity
The cytotoxic potential of halogenated aromatic compounds against cancer cell lines is a well-documented area of research. For example, a comparative study of chloro-nitroquinoline isomers has shown that the position of the chloro and nitro groups significantly impacts their cytotoxic effects.[12] While direct data for 1-(2-chlorophenyl)-2-propyn-1-ol is scarce, the general principle that halogenation can enhance cytotoxicity suggests that this compound and its isomers may warrant investigation as potential anticancer agents. The mechanism of such cytotoxicity often involves the induction of apoptosis through various cellular pathways.[12][13][14]
Experimental Protocols
To facilitate further research and direct comparison, this section outlines standardized methodologies for the synthesis and biological evaluation of phenylpropargyl alcohols.
Synthesis of Phenylpropargyl Alcohols
A general and efficient method for the synthesis of phenylpropargyl alcohols involves the reaction of a substituted benzaldehyde with an acetylenic Grignard reagent.
Step-by-Step Protocol:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of propargyl bromide in THF is added dropwise to initiate the formation of the Grignard reagent.
-
Reaction with Aldehyde: The appropriate substituted benzaldehyde (e.g., 2-chlorobenzaldehyde, 4-chlorobenzaldehyde, or benzaldehyde) is dissolved in anhydrous THF and added dropwise to the cooled Grignard reagent solution.
-
Quenching and Extraction: The reaction is stirred at room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired phenylpropargyl alcohol.
Caption: Workflow for antifungal susceptibility testing via broth microdilution.
Structure-Activity Relationship (SAR) and Future Directions
The available data, though not exhaustive for the specific compounds of interest, allows for the formulation of a preliminary SAR.
Caption: Key structural features influencing the biological activity of phenylpropargyl alcohols.
Key SAR Insights:
-
Aromaticity and Hydroxyl Group: The phenyl ring and the hydroxyl group appear to be indispensable for antimicrobial activity. [1][2]* Halogenation: The introduction of a chlorine atom on the phenyl ring generally confers or enhances biological activity. The position of the halogen (ortho, meta, or para) is critical in determining the specific activity profile and potency. [6][8][9]* Electron-withdrawing Nature: The electron-withdrawing properties of the chlorine atom likely play a role in the molecule's interaction with biological targets, potentially through electrostatic interactions or by influencing the acidity of the hydroxyl group.
Future Research:
To build a more comprehensive understanding, future research should focus on the direct comparative evaluation of 1-(2-chlorophenyl)-2-propyn-1-ol with its meta- and para-isomers, as well as the unsubstituted parent compound. Key areas for investigation include:
-
Quantitative Antifungal and Antibacterial Screening: Determining the MIC and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC) values against a broad panel of clinically relevant fungal and bacterial pathogens.
-
Mechanism of Action Studies: Investigating the specific cellular targets and pathways affected by these compounds.
-
In Vitro Cytotoxicity and Neurological Assays: A systematic evaluation of their effects on various cancer cell lines and neuronal receptor binding assays to explore their therapeutic potential beyond antimicrobial applications.
By systematically exploring the structure-activity relationships of this promising class of compounds, the scientific community can unlock their full therapeutic potential.
References
-
Umaña, C., Arias, M. and Cabezas, J. (2017) Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols. International Journal of Organic Chemistry, 7, 295-300. [Link]
-
Synthesis of a new homologous series of p-chlorophenyl alcohol amides, their anticonvulsant activity and their testing as potential GABAB receptor antagonists. Arzneimittelforschung. 1998 Aug;48(8):797-801. [Link]
-
Umaña, C.A., Arias, M.L. and Cabezas, J.A. (2017) Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols. [Link]
-
Umaña, C.A., Arias, M.L. and Cabezas, J.A. (2017) Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols. International Journal of Organic Chemistry, 7, 295-300. [Link]
-
Antibacterial activity of phenolic compounds and aromatic alcohols. Research in Microbiology. 1990;141(4):499-510. [Link]
-
ChemInform Abstract: Synthesis of a New Homologous Series of p-Chlorophenyl Alcohol Amides, Their Anticonvulsant Activity and Their Testing as Potential GABAB Receptor Antagonists. (2010). ChemInform, 29(49), no-no. [Link]
-
Umaña, C.A., Arias, M.L. and Cabezas, J.A. (2017) Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols. [Link]
-
Comparison of the Activities of Four Antifungal Agents in an In Vitro Model of Dermatophyte Nail Infection. (2011). Journal of Clinical and Diagnostic Research, 5(6), 1181-1184. [Link]
-
Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry. 2005;3(18):3405-9. [Link]
-
In vitro antifungal screening results of the synthesized compounds against different fungal strains. [Link]
-
Global antifungal profile optimization of chlorophenyl derivatives against Botrytis cinerea and Colletotrichum gloeosporioides. Pest Management Science. 2009;65(10):1136-43. [Link]
-
Evaluation of the in-vitro Antifungal Activity of Selected Fungal Species Tested Against Opportunistic Human Pathogen Candida. (2020). International Journal of Current Research and Review, 12(7), 1-5. [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023). Molecules, 28(8), 3379. [Link]
-
Synthesis Characterization and Antimicrobial Activities Studies of N-{2-(4-Chlorophenyl) Acetyl} Amino Alcohols Derived From Α-Amino Acids. (2020). International Journal of Pharmaceutical and Phytopharmacological Research, 10(1), 1-7. [Link]
-
Phytochemical Screening and In Vitro Antifungal Activity of Selected Medicinal Plants against Candida albicans and Aspergillus niger in West Shewa Zone, Ethiopia. (2022). Advances in Pharmacological and Pharmaceutical Sciences, 2022, 3299146. [Link]
-
Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains. (2016). Frontiers in Microbiology, 7, 1313. [Link]
-
Natural Compounds with Antifungal Properties against Candida albicans and Identification of Hinokitiol as a Promising Antifungal Drug. (2023). International Journal of Molecular Sciences, 24(22), 16132. [Link]
-
In Vitro Assessment of Antifungal and Antibiofilm Efficacy of Commercial Mouthwashes against Candida albicans. (2024). Pharmaceutics, 16(2), 193. [Link]
-
Phytochemical Screening and In Vitro Antifungal Activity of Selected Medicinal Plants against Candida albicans and Aspergillus niger in West Shewa Zone, Ethiopia. (2022). Advances in Pharmacological and Pharmaceutical Sciences, 2022, 3299146. [Link]
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NOP receptor antagonism reduces alcohol drinking in male and female rats through mechanisms involving the central amygdala and ventral tegmental area. (2020). Addiction Biology, 25(4), e12781. [Link]
-
Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine. (2026). Chemistry & Biodiversity, e202301725. [Link]
-
A review on antifungal agents against Candida albicans and Aspergillus niger. (2021). International Journal of Biological and Pharmaceutical Sciences Archive, 2(1), 030-040. [Link]
-
Alcohol action on a neuronal membrane receptor: evidence for a direct interaction with the receptor protein. (1995). Proceedings of the National Academy of Sciences, 92(17), 7794-7798. [Link]
-
Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. (2025). Marine Drugs, 23(10), 503. [Link]
-
Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. (2022). Molecules, 27(9), 2901. [Link]
-
Alcohol-Binding Sites in Distinct Brain Proteins: The Quest for Atomic Level Resolution. (2013). International Review of Neurobiology, 112, 1-35. [Link]
-
A Novel Alcohol-Sensitive Position in the N-Methyl-d-Aspartate Receptor GluN2A Subunit M3 Domain Regulates Agonist Affinity and Ion Channel Gating. (2012). Molecular Pharmacology, 82(4), 633-644. [Link]
-
Comparative cytotoxic activity against different cell lines. [Link]
-
Cytotoxicity of compounds on cancer cell lines. Cytotoxicity of Polymer 1 (LHRH) ( ), Polymer 2 (methylamine capped) ( ) and CPT ( ) at 72 hours on ovarian cell lines; A2780 and IGROV-1 (LHRHRhigh), colon cell line CACO-2 and lung cell line CALU-3 (LHRHRlow). IC50 values are also depicted in molar. Figure representative of three independent experiments. Error bars represent standard deviation. [Link]
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Safety & Regulatory Compliance
A Senior Application Scientist's Guide to Handling 1-(2-chlorophenyl)-2-propyn-1-ol: Essential Safety Protocols
A Senior Application Scientist's Guide to Handling 1-(2-chlorophenyl)-2-propyn-1-ol: Essential Safety Protocols
Welcome to your essential guide for the safe handling and disposal of 1-(2-chlorophenyl)-2-propyn-1-ol. In our commitment to fostering a culture of safety and scientific excellence, this document provides a procedural framework built on a deep understanding of chemical reactivity and toxicology. As a novel or specialized reagent, a comprehensive Safety Data Sheet (SDS) for 1-(2-chlorophenyl)-2-propyn-1-ol is not always readily accessible. Therefore, our approach is grounded in a rigorous, first-principles analysis of its constituent functional groups: the highly toxic and reactive propargyl alcohol moiety and the bio-persistent chlorophenyl group. This guide will equip you, our valued research colleagues, with the knowledge to manage this chemical with confidence and precision.
Part 1: Deconstructing the Hazard Profile
To establish a robust safety protocol, we must first understand the causality behind the hazards. The molecular structure of 1-(2-chlorophenyl)-2-propyn-1-ol presents a dual-threat profile that dictates our handling strategy.
-
The Propargyl Alcohol Backbone: The parent compound, propargyl alcohol (2-propyn-1-ol), is a notoriously hazardous substance. It is classified as flammable, highly toxic, and corrosive.[1][2] It is fatal if swallowed, inhaled, or absorbed through the skin, and it can cause severe skin and eye burns.[3][4][5] The terminal alkyne group contributes to its reactivity and toxicological profile. Therefore, all handling procedures must assume a high degree of acute toxicity and corrosivity.
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The Chlorophenyl Group: Chlorinated aromatic compounds are recognized as significant environmental pollutants, often exhibiting persistence and a potential for bioaccumulation.[6][7] Toxicological profiles of various chlorophenols indicate potential effects on the liver and central nervous system following exposure.[8][9] Dermal contact and inhalation are primary routes of occupational exposure for these types of compounds.[6] The presence of this group necessitates stringent measures to prevent environmental release and minimize long-term exposure risks.
Part 2: Engineering Controls & Personal Protective Equipment (PPE)
Personal Protective Equipment is the final barrier between you and a chemical hazard. It should always be used in conjunction with primary engineering controls.
Primary Control: The Chemical Fume Hood All handling of 1-(2-chlorophenyl)-2-propyn-1-ol, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is a non-negotiable control to mitigate the severe inhalation hazard posed by this compound's potential vapors or aerosols.[1][10]
Secondary Control: Personal Protective Equipment (PPE) Ensemble The following table summarizes the mandatory PPE required for handling this chemical. Never deviate from this standard.
| Body Part | Required PPE | Rationale and Key Specifications |
| Respiratory | NIOSH-Approved Air-Purifying Respirator with Organic Vapor Cartridges | Given the "Fatal if Inhaled" classification of the parent propargyl alcohol, respiratory protection is essential to prevent inhalation of vapors.[2][3] Ensure a proper fit test has been conducted. |
| Eyes & Face | Chemical Safety Goggles and a Full-Face Shield | The high risk of severe eye burns and corrosion necessitates dual protection.[2][11] Goggles protect from splashes, while the face shield protects the entire face. |
| Hands | Double Gloving: Nitrile (Inner) + Neoprene or Butyl Rubber (Outer) | The parent compound can be absorbed through the skin with fatal consequences.[2] Double gloving provides layered protection. The outer glove should be resistant to both alcohols and chlorinated compounds. Always check the manufacturer's glove compatibility chart. |
| Body | Flame-Resistant Lab Coat and a Chemically Resistant Apron | A flame-resistant coat addresses the flammability hazard, while the apron provides an additional barrier against corrosive splashes.[2][11] For larger quantities, chemical-resistant coveralls are recommended. |
| Feet | Fully Enclosed, Chemically Resistant Shoes | Protects against spills. Leather or other absorbent materials are not suitable. |
Part 3: Operational and Disposal Plans
A self-validating protocol is one where safety is integrated into every step. The following workflows provide a clear, repeatable process for handling and disposal.
Experimental Workflow: Safe Handling Protocol
This diagram illustrates the logical flow from preparation to completion of work.
Caption: Workflow for handling 1-(2-chlorophenyl)-2-propyn-1-ol.
Step-by-Step Handling Procedure
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Preparation:
-
Verify that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.
-
Cover the work surface inside the hood with disposable absorbent liners.
-
Assemble all necessary glassware, reagents, and spark-proof tools.[5]
-
Don the full PPE ensemble as specified in the table above.
-
-
Chemical Handling (Inside the Fume Hood):
-
Carefully open the container of 1-(2-chlorophenyl)-2-propyn-1-ol.
-
Perform all transfers, weighings, and dilutions slowly to minimize splashes or aerosol generation.
-
Keep the container sealed when not in use.
-
-
Post-Handling & Decontamination:
-
Upon completion of the work, securely close all containers.
-
Wipe down the work surface with an appropriate solvent and dispose of the liners as hazardous waste.
-
Decontaminate any non-disposable equipment that came into contact with the chemical.
-
-
Doffing PPE:
-
Remove PPE in an order that minimizes cross-contamination: outer gloves, face shield, apron, lab coat, inner gloves, goggles, and finally, the respirator.
-
Immediately wash hands and forearms thoroughly with soap and water.
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Disposal Plan: A Mandate for Environmental Responsibility
Due to its chlorinated nature and the aquatic toxicity of its parent structure, 1-(2-chlorophenyl)-2-propyn-1-ol and any materials contaminated with it must be disposed of as halogenated organic hazardous waste .[12]
-
Waste Collection: All liquid waste, contaminated solids (e.g., gloves, liners, pipette tips), and rinse solutions must be collected in a designated, properly labeled, and sealed hazardous waste container.[2][10]
-
Prohibition on Drain Disposal: Under no circumstances should this chemical or its containers be disposed of via the sanitary sewer system.[5][10] This is critical to prevent environmental contamination.
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Regulatory Compliance: Disposal must adhere strictly to local, state, and federal hazardous waste regulations.[13] Consult with your institution's Environmental Health & Safety (EH&S) department for specific procedures.
By adhering to this comprehensive guide, you are not only ensuring your personal safety but also upholding the principles of responsible scientific practice.
References
- Rawsource. (2025, January 29). Safety and Handling Measures for Propargyl Alcohol.
- Ogah, O. O., & Lalah, J. O. (2016). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC.
- National Center for Biotechnology Information. HEALTH EFFECTS - Toxicological Profile for Chlorophenols. NIH Bookshelf.
- Inchem.org. ICSC 0673 - PROPARGYL ALCOHOL.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET.
- PubMed. [An outline of chloro-organic compound toxicology].
- SAFETY DATA SHEET. (2010, June 3).
- New Jersey Department of Health. 4-CHLOROPHENYL PHENYL ETHER HAZARD SUMMARY.
- PubMed. Comparative toxicology of chlorinated compounds on mammalian species.
- Fisher Scientific. SAFETY DATA SHEET.
- ChemDmart. Safety Data Sheet.
- CHEMM. Personal Protective Equipment (PPE).
- PubChem. GHS Classification (Rev.11, 2025) Summary.
- Storemasta Blog. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- Tokyo Chemical Industry Co., Ltd. (JP). 2-Propyn-1-ol.
- Merck. 2-Propyn-1-ol CAS 107-19-7.
- Fisher Scientific. (2018, October 26). Propargyl alcohol - SAFETY DATA SHEET.
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